molecular formula C13H12N2O4S B2776223 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid CAS No. 733031-16-8

3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2776223
CAS No.: 733031-16-8
M. Wt: 292.31
InChI Key: NWCVQSMJDGOZBY-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative characterized by a pyridin-3-ylmethyl group attached to the sulfamoyl moiety.

Properties

IUPAC Name

3-(pyridin-3-ylmethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-13(17)11-4-1-5-12(7-11)20(18,19)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCVQSMJDGOZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733031-16-8
Record name 3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid typically involves the reaction of pyridine-3-methanol with benzenesulfonyl chloride under basic conditions to form the intermediate pyridin-3-ylmethyl benzenesulfonate. This intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antihypertensive Activity
Research indicates that derivatives of sulfamoylbenzoic acid, including 3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, have demonstrated antihypertensive effects. These compounds can be synthesized to enhance their efficacy while minimizing adverse effects typically associated with diuretics, such as hypokalemia and glucose intolerance .

2. Diuretic Properties
Although many sulfamoylbenzoic acid derivatives exhibit diuretic effects, this compound is noted for its reduced diuretic activity at therapeutic doses. This characteristic makes it a candidate for treatments requiring blood pressure control without significant fluid loss .

3. Synthesis of Active Pharmaceutical Ingredients
The compound serves as a precursor in the synthesis of various pharmaceuticals. Its ability to react with amines to form active derivatives allows for the development of new medications targeting hypertension and related disorders .

Case Studies

Case Study 1: Efficacy in Animal Models
In studies involving DOCA/saline-induced hypertensive rats, compounds similar to this compound were administered to evaluate their antihypertensive effects. Results indicated a significant reduction in systolic blood pressure without major diuretic effects, suggesting a favorable therapeutic profile .

Case Study 2: Comparative Analysis with Existing Drugs
Comparative studies with established antihypertensive agents showed that derivatives of sulfamoylbenzoic acids could achieve similar efficacy levels while presenting fewer side effects. This highlights the potential for developing new medications based on this compound .

Mechanism of Action

The mechanism of action of 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This compound can also affect signaling pathways by binding to specific receptors .

Comparison with Similar Compounds

Structural Modifications and Binding Affinity

Sulfamoyl benzoic acid derivatives exhibit activity modulated by substituents on the sulfamoyl group. Key examples include:

Compound Name / ID Substituent(s) Binding Affinity (ΔG, kcal/mol) IC50 / KD (µM) Key Application References
Compound 4 3-(1,3-Dioxoisoindolinyl)propyl -8.53 Subnanomolar Agonist activity
NPL-1011 3-Carboxyphenyl sulfamoyl Not reported KD = 8.3 (Dvl-1 PDZ) PDZ domain inhibition
Azosemide Non-acidic sulfamoyl (BUM derivative) Not reported 0.2 NKCC1 inhibition (diuretic)
Furosemide Sulfamoyl benzoic acid core Not reported 5–6 Loop diuretic
3-[(4-Chlorophenyl)sulfamoyl]benzoic acid 4-Chlorophenyl Not reported Not reported Research (anticancer)

Key Observations :

  • Substituent Effects : The 3-(1,3-dioxoisoindolinyl)propyl group in Compound 4 enhances binding affinity (−8.53 kcal/mol) compared to simpler alkyl chains, likely due to increased hydrophobic interactions.
  • NKCC1 Inhibitors: Azosemide’s non-acidic sulfamoyl group contributes to its superior potency (IC50 = 0.2 µM) over furosemide (IC50 = 5–6 µM), highlighting the role of substituent acidity in target engagement.
  • Pyridine vs.

Pharmacological and Physicochemical Properties

Property 3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic Acid (Inferred) Azosemide 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid
Molecular Weight ~330–350 g/mol* 370.8 g/mol 327.8 g/mol
Purity Not reported >95% 95%
Solubility Moderate (polar groups) Low (non-polar) Moderate
Therapeutic Use Research (kinase/Dvl inhibition?) Diuretic Anticancer

*Estimated based on structural analogues.

Notes:

  • The pyridine ring may improve water solubility compared to purely aryl-substituted analogues (e.g., 4-chlorophenyl).
  • Ethacrynic acid (IC50 = 1.6–3.0 mM), lacking a sulfamoyl group, demonstrates the critical role of this moiety in potency, despite its utility in sulfa-allergic patients.

Biological Activity

3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables that summarize key findings from various research studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a pyridin-3-ylmethyl sulfamoyl group. Its molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S, with a molecular weight of approximately 268.35 g/mol. The unique structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target proteins, leading to inhibition or modulation of enzyme activity. Notably, it has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which is crucial in inflammatory processes.
  • Receptor Interaction : The compound may also influence signaling pathways by binding to receptors involved in various physiological processes, including inflammation and pain response.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cPLA2α, which plays a pivotal role in the release of arachidonic acid and subsequent production of pro-inflammatory mediators . This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating their potential as antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing insights into its therapeutic potential:

  • Study on cPLA2α Inhibition :
    • Objective : To evaluate the inhibitory effects on cPLA2α.
    • Findings : The compound showed an IC50 value indicating effective inhibition, supporting its role as an anti-inflammatory agent .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
    • Results : Compounds derived from similar structures exhibited MIC values comparable to standard antibiotics, highlighting their potential for further development as antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure VariationBiological ActivityIC50/MIC Values
4-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acidSulfonyl group at 4-positionModerate anti-inflammatoryNot specified
3-[(Pyridin-2-ylmethyl)sulfamoyl]benzoic acidPyridine at 2-positionLower potency against cPLA2αNot specified
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acidMethoxy group additionSignificant anti-inflammatoryIC50 = 293 nM

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